molecular formula C20H34O5 B12384727 Dinoprost-13C5

Dinoprost-13C5

Cat. No.: B12384727
M. Wt: 359.44 g/mol
InChI Key: PXGPLTODNUVGFL-UVUNELILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinoprost-13C5, also known as Prostaglandin F2α-13C5, is a stable isotope-labeled compound. It is a variant of Dinoprost, a naturally occurring prostaglandin F2α, which is an orally active, potent prostaglandin F receptor agonist. Dinoprost is a luteolytic hormone produced locally in the endometrial luminal epithelium and corpus luteum, playing a key role in the onset and progression of labor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinoprost-13C5 is synthesized by incorporating stable heavy isotopes of carbon into the Dinoprost molecule. The synthetic route involves the use of labeled carbon sources during the chemical synthesis of Dinoprost. The reaction conditions typically involve controlled temperature and pressure to ensure the incorporation of the isotopes without altering the biological activity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their stable incorporation into the Dinoprost molecule. The production is carried out under strict quality control to maintain the purity and activity of the compound .

Chemical Reactions Analysis

Types of Reactions

Dinoprost-13C5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in pharmaceuticals and other fields .

Scientific Research Applications

Dinoprost-13C5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in quantitative analysis during drug development.

    Biology: Studied for its role in inducing endoplasmic reticulum stress, autophagy, and apoptosis in luteal cells.

    Medicine: Investigated for its potential in labor induction and other reproductive health applications.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Dinoprost-13C5 exerts its effects by stimulating myometrial contractions through its interaction with prostaglandin receptors. These contractions are similar to those that occur during labor, making it effective in inducing labor and other reproductive health applications. The molecular targets include the prostaglandin F receptors, and the pathways involved include the induction of endoplasmic reticulum stress and autophagy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise quantitative analysis in research. This labeling does not alter the biological activity of the compound, making it a valuable tool in various scientific studies .

Properties

Molecular Formula

C20H34O5

Molecular Weight

359.44 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl](1,2,3,4,5-13C5)hept-5-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i4+1,5+1,8+1,11+1,20+1

InChI Key

PXGPLTODNUVGFL-UVUNELILSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Origin of Product

United States

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